molecular formula C18H37N5 B6150189 N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine CAS No. 2561478-10-0

N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine

カタログ番号 B6150189
CAS番号: 2561478-10-0
分子量: 323.5
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine, also known as N-methyl-N-(4-aminocyclohexyl)-1-piperazine ethylcyclohexane-1,4-diamine (MEPAC), is an aminocyclohexylpiperazine derivative that is primarily used in scientific research. MEPAC is an important chemical compound in the field of medicinal chemistry due to its potential therapeutic applications.

作用機序

MEPAC binds to the 5-HT2A receptor, which is a serotonin receptor that is involved in the regulation of mood, appetite, and sleep. By binding to this receptor, MEPAC is able to modulate its activity and alter its downstream signaling pathways. MEPAC also binds to MAO-A, which is an enzyme that is involved in the breakdown of monoamine neurotransmitters. By binding to this enzyme, MEPAC is able to inhibit its activity and reduce the breakdown of monoamine neurotransmitters. In addition, MEPAC binds to glycogen phosphorylase and acetylcholinesterase, which are enzymes involved in glucose metabolism and the breakdown of acetylcholine, respectively. By binding to these enzymes, MEPAC is able to inhibit their activity and reduce the breakdown of glucose and acetylcholine.
Biochemical and Physiological Effects
MEPAC has been studied for its potential therapeutic effects. It has been shown to have antidepressant-like effects in animal models, and has been found to reduce anxiety-like behavior. In addition, MEPAC has been found to reduce inflammation, and has been shown to have neuroprotective effects in animal models of neurological disorders.

実験室実験の利点と制限

MEPAC has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is a water-soluble compound, which makes it easy to use in aqueous solutions. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, and is prone to hydrolysis and oxidation. In addition, it is a relatively weak agonist at the 5-HT2A receptor, which limits its efficacy in some experiments.

将来の方向性

There are several potential future directions for the study of MEPAC. One potential direction is to further investigate its potential therapeutic applications. This could include studying its effects on other receptors, such as the 5-HT1A receptor, or its effects on other enzymes, such as MAO-B. Another potential direction is to further investigate its effects on inflammation and neuroprotection. This could include studying its effects on other inflammatory mediators, such as cytokines and chemokines. Finally, further research could be conducted to investigate the potential for MEPAC to be used as a drug delivery system. This could include studying its ability to cross the blood-brain barrier, or its ability to target specific tissues or organs.

合成法

MEPAC can be synthesized through a two-step process. The first step involves the reaction of 4-aminocyclohexanol with 1-ethylpiperazine in the presence of a base, such as sodium ethoxide. The second step involves the reaction of the resulting N-ethyl-4-aminocyclohexylpiperazine with 1,4-diamino-1-cyclohexane in the presence of a base, such as sodium ethoxide. The final product is a white powder that is soluble in water and organic solvents.

科学的研究の応用

MEPAC has a wide range of potential applications in scientific research. It has been studied as an agonist at the 5-HT2A receptor, and as an inhibitor of monoamine oxidase-A (MAO-A). It has also been studied as an inhibitor of the enzyme glycogen phosphorylase, which is involved in glucose metabolism. In addition, MEPAC has been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine involves the reaction of 4-aminocyclohexylpiperazine with 2-bromoethylcyclohexane-1,4-diamine in the presence of a palladium catalyst to form the desired compound.", "Starting Materials": [ "4-aminocyclohexylpiperazine", "2-bromoethylcyclohexane-1,4-diamine", "Palladium catalyst" ], "Reaction": [ "4-aminocyclohexylpiperazine is reacted with 2-bromoethylcyclohexane-1,4-diamine in the presence of a palladium catalyst", "The reaction mixture is heated under reflux for several hours", "The resulting mixture is cooled and filtered to obtain the desired product" ] }

CAS番号

2561478-10-0

製品名

N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine

分子式

C18H37N5

分子量

323.5

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。